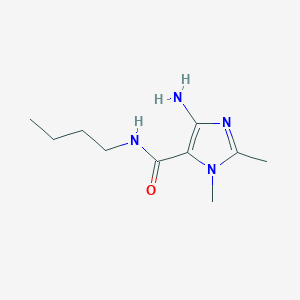

4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-butyl-2,3-dimethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-4-5-6-12-10(15)8-9(11)13-7(2)14(8)3/h4-6,11H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAITCMJEYGBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N=C(N1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Nitrile Precursors

One of the prominent methods involves the cyclization of nitrile derivatives to form the imidazole ring, followed by amino group introduction at the 4-position:

- Starting Material: Nitrile compounds such as N-(2-amino-1,2-dicyanovinyl)-butylamidine hydrochloride, which can be obtained from diaminomaleonitrile (DAMN) derivatives.

- Reaction Conditions: The nitrile undergoes cyclization under basic or acidic conditions, often facilitated by heating or microwave irradiation, to form the imidazole ring.

Cyclocondensation of Imidazolinone Derivatives

A notable approach employs cyclocondensation of imidazolinone intermediates with suitable reagents:

- Procedure: Imidazolinone derivatives, synthesized via nucleophilic addition of hydroxylamine to nitrile precursors, are cyclized using agents like POCl₃/DMF to generate the imidazole core.

- Outcome: This method yields the imidazole ring with functional groups ready for subsequent modifications, including amino substitutions at position 4.

Multi-step Synthesis via Amidation and Cyclization

Another route involves multi-step amidation and cyclization:

- Step 1: Formation of imidazoline intermediates through amidation of suitable precursors.

- Step 2: Cyclization of these intermediates under thermal or microwave conditions to generate the imidazole core.

Functionalization at the 4-Position

The amino group at the 4-position is introduced via nucleophilic substitution or reduction:

- Nucleophilic Amination: Using ammonia or amines under controlled conditions to replace halogen or other leaving groups on imidazole derivatives.

- Reduction of Nitro or Cyano Groups: Reduction of nitroimidazole intermediates or cyano groups to amino groups, often employing catalytic hydrogenation or metal hydrides.

Specific Synthesis of N-Butyl Substituted Derivatives

The N-butyl substitution is typically achieved through alkylation:

- Procedure: Alkylation of the imidazole ring with butyl halides or nitriles under basic conditions, often using potassium carbonate or sodium hydride as bases.

- Alternative: Use of N-butylamine derivatives in nucleophilic substitution reactions to introduce the butyl group selectively at the nitrogen atom.

Representative Data Table of Preparation Methods

Research Findings and Optimization Strategies

- Efficiency and Scalability: Methods utilizing DAMN derivatives and cyclocondensation reactions are favored for industrial applications due to high yields and straightforward purification steps.

- Reaction Conditions: Low temperatures (-78°C to room temperature) and microwave-assisted reactions improve yields and reduce reaction times.

- Raw Material Accessibility: The use of diaminomaleonitrile (DAMN) as a raw material simplifies synthesis pathways, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Applications

4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide has shown promise in medicinal chemistry, particularly as a scaffold for drug development. Some notable applications include:

Antitumor Activity

Research indicates that imidazole derivatives can exhibit antitumor properties. For example, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in preclinical studies .

Hypoparathyroidism Treatment

Analogous imidazolones have been developed as agonists for the human parathyroid hormone receptor (hPTHR1), which is crucial for treating hypoparathyroidism. One such compound is currently undergoing phase 1 clinical trials .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. Studies have shown that modifications to the imidazole ring can enhance efficacy against various pathogens .

Agricultural Applications

In agriculture, compounds like this compound are being explored for their potential as agrochemicals:

- Fungicides : Research indicates that imidazole derivatives can act as fungicides by disrupting fungal cell membrane integrity .

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Imidazole-Based Derivatives

The imidazole scaffold is a common pharmacophore in medicinal chemistry. Key analogues include:

The target compound’s N-butylcarboxamide and dimethylimidazole groups distinguish it from DTIC and its analogues, which prioritize triazeno moieties for alkylating activity .

Pharmacological and Mechanistic Comparisons

DTIC (Dacarbazine)

- Therapeutic Use: Clinically approved for metastatic melanoma (15–30% response rate) .

- Mechanism : Prodrug requiring metabolic activation (via hepatic N-demethylation to MTIC) to generate methylating species that crosslink DNA .

- Selective Toxicity : 5× more toxic to hypoxic cells due to preferential activation under low oxygen .

- Resistance : Linked to enhanced O⁶-methylguanine-DNA methyltransferase (MGMT) activity, which repairs alkylation damage .

4-Amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide

- Research Applications: No therapeutic data available; used as a building block in synthetic chemistry .

- Metabolism: No evidence of N-demethylation or bioactivation pathways akin to DTIC .

- Toxicity Profile: Limited data; RUO classification implies uncharacterized biological activity .

Metabolic and Resistance Profiles

Research Implications and Limitations

While DTIC’s clinical relevance is well-documented, the target compound’s role remains confined to synthetic chemistry. Structural modifications (e.g., butylcarboxamide substitution) may alter solubility, binding affinity, or metabolic stability compared to triazeno-bearing imidazoles. However, the absence of pharmacological data for this compound precludes direct therapeutic comparisons .

Biological Activity

4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring: This is achieved through cyclization reactions involving 1,2-diamines and carbonyl compounds.

- Substitution Reactions: The introduction of the butyl and amino groups is performed via alkylation using butyl halides.

- Amidation: The carboxamide group is introduced through reactions between amines and carboxylic acid derivatives.

These synthetic routes allow for the production of the compound with high purity suitable for biological testing.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specific tests have indicated inhibition zones in disk diffusion assays, suggesting significant antibacterial potential .

Anticancer Potential

The compound has been explored for its anticancer properties. Research on related imidazole derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain derivatives displayed IC50 values in the low micromolar range against renal cell carcinoma cell lines, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It can act as a ligand for various receptors, influencing cellular signaling pathways.

This dual action enhances its therapeutic potential across multiple disease states .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of imidazole derivatives typically involves multi-step condensation reactions. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of intermediates such as 4-fluoroaniline with isocyanides, followed by azide cyclization . Optimization can employ Design of Experiments (DOE) to assess variables (temperature, catalyst loading, solvent polarity) using response surface methodology. Computational tools like COMSOL Multiphysics enable simulation of reaction kinetics and reactor design to improve scalability and yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹).

- ¹H/¹³C NMR to confirm substitution patterns and alkyl chain integration (e.g., butyl group protons at δ 0.9–1.5 ppm).

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy . For analogs, PubChem provides validated SMILES and InChI identifiers to guide interpretation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. A systematic approach includes:

- Dose-response validation : Re-test derivatives under standardized conditions (e.g., IC₅₀ in triplicate).

- Purity assessment : Use HPLC with UV/ELSD detection to confirm compound integrity (>95% purity).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

Theoretical frameworks, such as aligning hypotheses with mechanistic models (e.g., enzyme inhibition kinetics), help contextualize results .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties and binding affinities of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) : Predict binding modes to target proteins (e.g., carbonic anhydrase) using crystal structures from the PDB.

- DFT calculations (Gaussian, ORCA) : Optimize geometry and calculate electronic properties (HOMO-LUMO gaps, dipole moments).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over nanoseconds.

AI-driven platforms like COMSOL integrate these tools to automate parameter optimization and reduce computational costs .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of this compound analogs?

- Methodological Answer :

- Systematic substitution : Modify the butyl chain (e.g., branched vs. linear) and dimethyl groups to evaluate steric effects.

- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea to assess hydrogen-bonding requirements.

- 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic and steric fields to correlate substituent effects with activity.

Analogous studies on triazole-carboxamides demonstrate that electron-withdrawing groups on the aryl ring enhance enzyme inhibition .

Tables for Key Data

| Property | Technique | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | |

| LogP (Lipophilicity) | HPLC Retention Time | |

| pKa | Potentiometric Titration |

| SAR Modification | Observed Effect |

|---|---|

| N-Butyl → Cyclopentyl | Increased solubility |

| 1,2-Dimethyl → Ethyl/Methyl | Reduced metabolic clearance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.